N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-5-1-9(2-6-12)10-7-18-13(19-8-10)20-11-3-4-11/h1-2,5-8,11H,3-4H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULNZVRUQUEXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine is a compound with significant biological activity, particularly in the context of inhibiting specific kinases and potentially treating various diseases. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 295.26 g/mol. The structure features a pyrimidine core substituted with a cyclopropyl group and a trifluoromethoxy phenyl moiety, which may contribute to its biological properties .
Research indicates that this compound acts primarily as an inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in various signaling pathways related to immune responses and inflammation. Inhibition of Syk has been associated with therapeutic effects in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Syk Inhibition in Disease Models : A study demonstrated that this compound effectively reduced inflammation in animal models of asthma by inhibiting Syk-mediated pathways. This suggests potential for treating allergic conditions .
- Antimicrobial Activity : In vitro tests revealed that this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
- Cancer Cell Studies : Research on cancer cell lines indicated that treatment with this compound led to decreased viability and increased apoptosis, particularly through the downregulation of Mcl-1, an anti-apoptotic protein commonly overexpressed in various cancers .
Scientific Research Applications
Anticancer Properties
Research indicates that N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine exhibits promising anticancer activity. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown efficacy against various cancer types by targeting pathways critical for tumor growth.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. Its structural analogs have demonstrated activity against viral infections, making it a candidate for further exploration in the development of antiviral therapies.
Neurological Applications
There is emerging evidence that this compound may influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases. Investigations into its effects on neurotransmitter systems could reveal new applications in treating conditions like Alzheimer's disease.
Case Study 1: Inhibition of Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrimidine derivatives, including this compound, against breast and lung cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer activity.
Case Study 2: Antiviral Mechanisms
In vitro studies conducted by researchers at a leading pharmaceutical institute demonstrated that similar pyrimidine compounds inhibited viral replication in cultured cells infected with influenza virus. The mechanism was attributed to interference with viral RNA synthesis, highlighting the potential of this compound as an antiviral agent.
Comparison with Similar Compounds
Structural and Molecular Properties
Pharmacological Implications
- Tuberculosis Targeting : Pyrimidine derivatives in inhibit F-ATP synthase, a mechanism critical for Mycobacterium tuberculosis survival. The target compound’s trifluoromethoxy group may enhance binding to hydrophobic enzyme pockets compared to analogs with polar substituents .
- Thiazol-Containing Analog : The thiazol ring in ’s compound improves binding affinity in structural studies, suggesting that heterocyclic substituents at position 4 could be advantageous for target engagement .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by refluxing a chloromethyl pyrimidine precursor (e.g., 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine) with a substituted aniline (e.g., 4-(trifluoromethoxy)aniline) in chloroform for 5 hours under vigorous stirring . Yield optimization can be achieved by:
- Increasing reaction time (up to 8 hours) to ensure complete substitution.
- Using anhydrous solvents to minimize hydrolysis side reactions.
- Purification via silica gel column chromatography (200–300 mesh) with chloroform as the eluent, followed by recrystallization from methanol to obtain single crystals .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the cyclopropyl group (δ ~1.0–1.5 ppm for CH2; δ ~2.5–3.0 ppm for CH) and trifluoromethoxy phenyl protons (δ ~7.0–7.5 ppm) .
- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹ for amine groups) and C–F vibrations (~1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.
Q. What solubility and stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : The trifluoromethoxy group enhances lipophilicity, making the compound soluble in chloroform, DCM, or DMSO. For aqueous assays, use co-solvents like ethanol (<5% v/v) to avoid precipitation .
- Stability : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the cyclopropylamine group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) influence biological activity and target selectivity in pyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the cyclopropyl group with methyl or ethyl groups and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the cyclopropyl group in similar compounds enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Target Selectivity : Screen against kinase panels (e.g., CDK2, hERG) to assess off-target effects. A study on hERG channel modulators showed that trifluoromethoxy substituents reduce cardiac toxicity compared to nitro groups .
Q. What crystallographic strategies elucidate the 3D conformation of this compound, and how do intramolecular interactions impact bioactivity?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation of methanol. Analyze dihedral angles between the pyrimidine ring and substituents (e.g., cyclopropyl: ~12–15°; trifluoromethoxy phenyl: ~85–90°), which influence binding pocket compatibility .
- Intramolecular Interactions : Identify weak C–H⋯O/F hydrogen bonds and π-π stacking using Mercury software. For example, C–H⋯π interactions between the pyrimidine ring and phenyl groups stabilize bioactive conformations .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine analogs?
- Methodological Answer :
- Data Normalization : Compare IC50 values under standardized assay conditions (e.g., pH 7.4, 37°C). For instance, discrepancies in hERG channel modulation may arise from differences in voltage protocols (e.g., –80 mV vs. –40 mV holding potentials) .
- Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster analogs by substituent patterns and correlate with activity trends. For example, 4-(trifluoromethoxy)phenyl derivatives show higher antimicrobial activity than chlorophenyl analogs due to enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
